4-Chloro-2,3,6-trifluorobenzaldehyde
Overview
Description
4-Chloro-2,3,6-trifluorobenzaldehyde is a chemical compound with the molecular formula C7H2ClF3O and a molecular weight of 194.54 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
4-Chloro-2,3,6-trifluorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2,3,6-trifluorotoluene with an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions . The reaction typically takes place at elevated temperatures and requires careful control of reaction conditions to achieve high yields.
In industrial production, the compound can be synthesized using similar methods but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Scientific Research Applications
4-Chloro-2,3,6-trifluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2,3,6-trifluorobenzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, in the development of fluorescent probes, the compound can bind to specific biomolecules, allowing for their visualization and study .
Comparison with Similar Compounds
4-Chloro-2,3,6-trifluorobenzaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with a trifluoromethyl group instead of three fluorine atoms.
2,3,6-Trichlorobenzaldehyde: This compound has three chlorine atoms instead of fluorine atoms. It is used in the synthesis of various organic compounds and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-chloro-2,3,6-trifluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGPJYFHLFGBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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